Cas no 176317-02-5 (1-Bromo-2,3,4-trifluorobenzene)

1-Bromo-2,3,4-trifluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2,3,4-trifluorobenzene
- 2,3,4-trifluorobromobenzene
- 1-bromo-2,3,4-trilfluorobenzene
- 2,3,4-Trifluoro-1-bromobenzene
- 2,3,4-Trifluorobromo
- 4-bromo-1,2,3-trifluorobenzene
- 4-bromotrifluorobenzene
- 4-TrifluorobroMobenzene
- p-bromotrifluorobenzene
- 2,3,4-Trifluorobromobenzene 99%
- 1-Bromo-2,3,4-trifluorobenzene99%
- 1-Bromo-2,3,4-trifluorobenzene 99%
- 1-Bromo-2,3,4-trifluorobenzene, 97% 2,3,4-Trifluorobromobenzene]
- Benzene, 1-bromo-2,3,4-trifluoro-
- 2,3,4-trifluoro bromobenzene
- 1-bromo-2,3,4-trifluoro-benzene
- Trifluorobromobenzene
- trifluorophenyl bromide
- PubChem7089
- FR BF CF DE
- KSC497I1F
- 2,3,4-Trifluorophenyl bromide
- Jsp003625
- 1-bromo-2,3,4trifluorobenzene
- l-bromo-2,3,4-trifluorobenzene
- MUUAQFJJUGVBGB-UHFFFAOYSA-N
- T1678
- InChI=1/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2
- DTXSID90369810
- AM61367
- SY017740
- 176317-02-5
- CS-W015082
- J-506869
- 2,3,4-Trifluoro Bromo Benzene
- AKOS005145635
- AS-11924
- AC-8199
- FT-0607436
- 1-Bromo-2,3,4-trifluorobenzene, 99%
- SCHEMBL577838
- EN300-66392
- MFCD00013248
- DB-030758
-
- MDL: MFCD00013248
- インチ: 1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
- InChIKey: MUUAQFJJUGVBGB-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C(C=1F)F)F
- BRN: 7805451
計算された属性
- せいみつぶんしりょう: 209.92900
- どういたいしつりょう: 209.929
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.777 g/mL at 25 °C(lit.)
- ふってん: 60°C/30mmHg(lit.)
- フラッシュポイント: 華氏温度:143.6°f
摂氏度:62°c - 屈折率: n20/D 1.487(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 0.00000
- LogP: 2.86640
- ようかいせい: 未確定
1-Bromo-2,3,4-trifluorobenzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
1-Bromo-2,3,4-trifluorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Bromo-2,3,4-trifluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18514-1g |
1-Bromo-2,3,4-trifluorobenzene, 99% |
176317-02-5 | 99% | 1g |
¥603.00 | 2023-03-01 | |
eNovation Chemicals LLC | D378877-100g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 97% | 100g |
$270 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48530-500g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 97% | 500g |
¥912.0 | 2022-04-28 | |
Key Organics Ltd | AS-11924-50MG |
2,3,4-Trifluorobromobenzene |
176317-02-5 | >97% | 50mg |
£102.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18514-5g |
1-Bromo-2,3,4-trifluorobenzene, 99% |
176317-02-5 | 99% | 5g |
¥1090.00 | 2023-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015845-5g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 97% | 5g |
¥27 | 2024-05-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1678-1G |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | >98.0%(GC) | 1g |
¥110.00 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120671-25g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 99% | 25g |
¥112.90 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48530-100g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 97% | 100g |
¥189.0 | 2022-04-28 | |
Oakwood | 003864-5g |
1-Bromo-2,3,4-trifluorobenzene |
176317-02-5 | 99% | 5g |
$10.00 | 2024-07-19 |
1-Bromo-2,3,4-trifluorobenzene 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-Bromo-2,3,4-trifluorobenzeneに関する追加情報
1-Bromo-2,3,4-Trifluorobenzene: A Comprehensive Overview
1-Bromo-2,3,4-Trifluorobenzene, also known by its CAS number 176317-02-5, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which features a bromine atom at the para position and three fluorine atoms at the ortho, meta, and para positions relative to the bromine. The combination of bromine and fluorine substituents on the benzene ring imparts distinctive chemical properties, making it a valuable precursor in various synthetic pathways.
The synthesis of 1-Bromo-2,3,4-Trifluorobenzene typically involves electrophilic substitution reactions on benzene derivatives. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the trifluoromethyl group onto aromatic rings. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
In terms of chemical properties, 1-Bromo-2,3,4-Trifluorobenzene exhibits high thermal stability due to the electron-withdrawing effects of both bromine and fluorine atoms. This stability makes it suitable for use in high-temperature applications. Additionally, its electronic structure facilitates reactivity in nucleophilic aromatic substitution reactions, which is a key factor in its utility as an intermediate in organic synthesis.
The application of 1-Bromo-2,3,4-Trifluorobenzene spans across multiple disciplines. In materials science, it serves as a building block for constructing advanced polymers and high-performance materials. For example, recent studies have demonstrated its potential in synthesizing fluorinated polyaromatic compounds with enhanced electrical conductivity and thermal stability. These materials hold promise for applications in electronics and aerospace industries.
In the pharmaceutical industry, 1-Bromo-2,3,4-Trifluorobenzene is employed as an intermediate in drug discovery programs targeting various therapeutic areas. Its fluorinated structure contributes to improved pharmacokinetic properties such as bioavailability and metabolic stability. Researchers have utilized this compound to develop lead molecules for treating conditions like cancer and infectious diseases.
The environmental impact of 1-Bromo-2,3,4-Trifluorobenzene has also been a subject of recent investigations. Studies have shown that its persistence in natural environments is relatively low due to its susceptibility to photodegradation under UV light. This finding aligns with growing efforts to design eco-friendly chemical processes that minimize environmental harm.
In conclusion, 1-Bromo-2,3,4-Trifluorobenzene stands out as a versatile compound with a wide range of applications across various scientific domains. Its unique chemical properties and compatibility with modern synthetic techniques make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in advancing technological innovations is expected to grow significantly.
176317-02-5 (1-Bromo-2,3,4-trifluorobenzene) 関連製品
- 2411200-11-6(1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one)
- 930957-18-9(3,6-dichloro-N-2-(methylsulfanyl)phenylpyridine-2-carboxamide)
- 2229426-54-2(2-(1-phenylcyclopentyl)ethane-1-thiol)
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 612041-37-9(2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 2092668-72-7(5-(5-methyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxylic acid)
- 1797602-38-0(N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 1361671-70-6(2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl)
- 2734776-53-3(2,2-Dichloro-1-(4-fluoro-2-methylphenyl)ethanol)
